2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
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Overview
Description
2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrazole derivative with a but-2-yn-1-yl acetamide derivative. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: Lacks the but-2-yn-1-yl group, which may affect its reactivity and biological activity.
2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)ethyl)acetamide: Contains an ethyl instead of a but-2-yn-1-yl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the but-2-yn-1-yl group in 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide distinguishes it from similar compounds, providing unique reactivity and potential for diverse applications. This structural feature may enhance its ability to participate in specific chemical reactions and interact with biological targets in a distinct manner.
Properties
IUPAC Name |
2-pyrazol-1-yl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-3-6-14(11-13)24-10-2-1-7-20-15(23)12-22-9-4-8-21-22/h3-6,8-9,11H,7,10,12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPGZZFNBPITRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CN2C=CC=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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